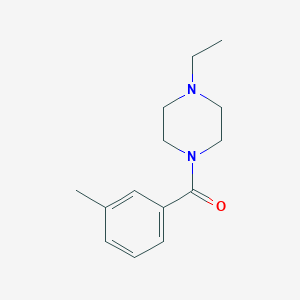
1-(3-Methylbenzoyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbenzoyl)-4-ethylpiperazine, also known as MBEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MBEP belongs to the class of piperazine derivatives and has a molecular weight of 243.33 g/mol. It has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methylbenzoyl)-4-ethylpiperazine is not fully understood. However, it has been suggested that 1-(3-Methylbenzoyl)-4-ethylpiperazine exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 1-(3-Methylbenzoyl)-4-ethylpiperazine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit various biochemical and physiological effects. In animal models, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to reduce inflammation and pain. It has also been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its relatively low toxicity. 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacological activity.
Orientations Futures
There are several future directions for research on 1-(3-Methylbenzoyl)-4-ethylpiperazine. One direction is to further investigate its pharmacological properties and potential therapeutic applications. For example, additional studies could be conducted to determine the efficacy of 1-(3-Methylbenzoyl)-4-ethylpiperazine in treating various types of cancer. Another direction is to investigate the structure-activity relationship of 1-(3-Methylbenzoyl)-4-ethylpiperazine and its derivatives, which could lead to the development of more potent and selective therapeutic agents. Finally, additional studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-(3-Methylbenzoyl)-4-ethylpiperazine in humans, which could help guide the development of clinical trials.
Méthodes De Synthèse
1-(3-Methylbenzoyl)-4-ethylpiperazine can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-methylbenzoyl hydrazine with 4-ethylpiperazine in the presence of a dehydrating agent such as phosphorus oxychloride.
Applications De Recherche Scientifique
1-(3-Methylbenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 1-(3-Methylbenzoyl)-4-ethylpiperazine has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
Nom du produit |
1-(3-Methylbenzoyl)-4-ethylpiperazine |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 |
Clé InChI |
JBFHZMJDRSUCAS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



